Multiflorin

Anti-hyperglycemic Glucose absorption Functional foods

Research requiring the bioactive purgative or anti-hyperglycemic kaempferol glycoside is often confounded by inactive deacetylated analogs (Multiflorin B). Multiflorin A is the specific acetylated form responsible for SGLT-1 downregulation and aromatase inhibition. - **Target Specificity:** Aromatase inhibitor (IC50: 15.5 µM); inactive on NO pathways. - **Functional Bioactivity:** Induces stereoscopic laxation via glucose transport inhibition (20 mg/kg, in vivo). - **Quality Control:** Critical chemotype biomarker for authenticating *Rosa multiflora* (Eijitsu).

Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
Cat. No. B15595083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMultiflorin
Molecular FormulaC11H12O6
Molecular Weight240.21 g/mol
Structural Identifiers
InChIInChI=1S/C11H12O6/c1-14-10(13)6-3-15-11-9-5(6)2-8(12)17-7(9)4-16-11/h3,5,7,9,11H,2,4H2,1H3/t5-,7+,9+,11-/m1/s1
InChIKeyYUPVNRBAQHISRY-KXVIJTBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multiflorin Supplier Guide: Kaempferol Glycoside Subtypes


Multiflorin A (MFA) is a flavonoid-3-O-glycoside, specifically an acetylated kaempferol glycoside, that has been identified as a potent and specific inhibitor of glucose absorption in the small intestine . It is distinct from its deacetylated analog, Multiflorin B (MFB), and other flavonoid glycosides due to a critical acetyl group on its sugar moiety, which is essential for its in vivo biological activity .

Acetyl group on glycoside dictates bioactivity in metabolic and cancer models
Requires explicit structural identifier (Multiflorin A vs. B) for functional studies
Sourced from Rosaceae species; suits GI, cancer biology, and botanical authentication workflows

Why Multiflorin A and B Are Not Interchangeable


Generic substitution of Multiflorin A with other kaempferol glycosides, particularly its deacetylated analog Multiflorin B, is scientifically unsound due to a stark functional divergence. In vivo studies demonstrate that Multiflorin B completely loses the anti-hyperglycemic activity that defines Multiflorin A's utility . Furthermore, head-to-head comparisons of structurally related compounds, such as the multiflorine derivatives 55P0251 and its inverted enantiomer 55P0250, show that even subtle stereochemical alterations result in a 33.9% difference in glucose-lowering efficacy and vastly divergent physiological outcomes . This underscores that the specific acetylated glycoside structure is not just a molecular detail, but the primary determinant of in vivo efficacy, making the selection of the precise compound a critical, evidence-based decision for scientific and industrial applications .

Deacetylated analog lacks target activity

Multiflorin B, lacking the acetyl group, shows no inhibition of intestinal glucose absorption in reported models; replacing A with B may result in null metabolic readouts.

Divergent target engagement across glycosides

Multiflorin B primarily modulates NO production, while Multiflorin A engages aromatase; substitution can redirect pathway readouts away from intended chemoprevention endpoints.

Multiflorin Differentiation: Bioactivity Evidence


Acetylated vs. Deacetylated: Functional Divergence

The in vivo anti-hyperglycemic activity of Multiflorin A (MFA) is entirely dependent on the acetyl group on its sugar moiety. In a head-to-head comparison using glucose-loaded mice, Multiflorin A demonstrated a significant, dose-dependent inhibition of glucose absorption. In stark contrast, its direct deacetylated analog, Multiflorin B (MFB), exhibited no detectable activity in the same in vivo model . This provides a clear, binary functional difference between the two otherwise structurally similar compounds.

Functional divergence
Head-to-head
Acetylated A: active glucose absorption inhibition
Deacetylated B: inactive
Structural requirement confirmed for metabolic research models
In vivo mouse glucose-load assay context
Anti-hyperglycemic Glucose absorption Functional foods

Selective Aromatase Inhibition

The stereochemical configuration is a critical determinant of pharmacological activity. A direct comparison between the multiflorine-derived compound 55P0251 and its inverted enantiomer, 55P0250, in an oral glucose tolerance test (OGTT) in mice showed that 55P0251 was significantly more effective at lowering blood glucose. The area under the curve (AUC) for blood glucose was 1.19 ± 0.04 min*mol/L for the 55P0251 group (11.3 mg/kg dose), compared to 1.80 ± 0.04 min*mol/L for the 55P0250 group, representing a 33.9% greater glucose-lowering effect for the correct stereoisomer (P < .0001) .

Aromatase IC50
Reported
15.5 μM
Supports aromatase pathway inhibition studies
Not active on NF-κB at comparable concentrations
Anti-diabetic Insulin secretion α2-adrenoceptor antagonist

SGLT-1 Mediated Osmotic Laxation Mechanism

The superiority of the 55P0251 stereoisomer over 55P0250 is context-dependent and becomes most apparent under conditions that mimic physiological adrenergic tone. In isolated mouse islets, the difference in glucose-stimulated insulin release (GSIR) between the two enantiomers was not significant under baseline conditions. However, in the presence of an α2-adrenoceptor agonist, 55P0251 was dramatically more effective at augmenting insulin release: 138 ± 9 fmol*islet⁻¹*30 min⁻¹ for 250 μmol/L 55P0251 versus 21 ± 6 fmol*islet⁻¹*30 min⁻¹ for the same concentration of 55P0250 (P < .0001) . This represents an over 6-fold increase in efficacy under conditions that suppress insulin secretion.

Laxation incidence
Reported
>50% at 20 mg/kg
Supports GI permeability and secretion research
SGLT-1 mediated osmotic mechanism in mouse model
Insulin secretion Islets of Langerhans α2-adrenoceptor antagonism

Multiflorin A as Chemotype Biomarker

The pharmacodynamic consequence of stereochemistry extends to a key in vivo surrogate of α2-adrenoceptor antagonism. In mice, a 90 mg/kg dose of 55P0251 resulted in significantly higher oxygen saturation in tail capillary blood (83 ± 3%) compared to its enantiomer 55P0250 (57 ± 3%) (P < .0001). This 45.6% relative difference in oxygen saturation is indicative of reduced vasoconstriction and provides in vivo confirmation of the differential α2-antagonistic action between the two stereoisomers .

Chemotype marker
Class-level
Type I (Multiflorin A present) vs. Type II (absent)
Essential for botanical extract authentication
Data to verify per source; chemotype-specific review
α2-adrenoceptor antagonist In vivo pharmacology Vasoconstriction

Multiflorin A's Potent Aromatase Inhibition: IC50 = 15.5 μM vs. Inactive Analogs

Multiflorin A demonstrates a specific and potent inhibition of the aromatase enzyme (CYP19A1), a key target in hormone-dependent cancers. In an in vitro assay, Multiflorin A exhibited an IC50 value of 15.5 μM . This activity was not uniformly shared by all kaempferol glycosides tested from the same plant source. For instance, its structural analog afzelin (kaempferol-3-O-α-L-rhamnopyranoside) was not reported to inhibit aromatase in this assay, but instead showed 68.3% inhibition against quinone reductase 2 (QR2) at a concentration of 11.5 μg/ml, indicating a distinct biological profile .

Cancer chemoprevention Aromatase inhibition Kaempferol glycoside

Multiflorin A and B: Key Research Applications


In Vivo Glucose Absorption Studies

The demonstrated ability of Multiflorin A to inhibit glucose absorption in the small intestine in a dose-dependent manner in vivo positions it as a scientifically-validated ingredient for developing functional foods or nutraceuticals aimed at mitigating postprandial blood glucose spikes. The clear structure-activity relationship established by the inactivity of its deacetylated analog, Multiflorin B , provides a strong quality control and intellectual property rationale for using the specific acetylated form.

Aromatase Inhibition in Chemoprevention

Multiflorine derivatives, exemplified by 55P0251, are being investigated as a new class of α2-adrenoceptor antagonists that lower blood glucose by augmenting insulin secretion from pancreatic β-cells . The significant 33.9% difference in glucose-lowering efficacy between stereoisomers (1.19 vs 1.80 min*mol/L AUC) and the context-dependent, 6-fold difference in insulin release highlight the potential of this scaffold for developing highly specific, stereochemically-defined drug candidates with a mechanism of action distinct from current clinical antidiabetic agents.

Botanical Extract Standardization & QC

For researchers studying hormone-dependent cancers, Multiflorin A offers a specific and potent inhibitory effect on the aromatase enzyme (IC50 = 15.5 μM) that is not shared by all other kaempferol glycosides from the same source . This makes it a valuable investigational compound for probing the role of aromatase in cellular and in vivo models, as well as a potential starting point for developing novel aromatase inhibitors with a flavonoid scaffold.

Constipation & Laxation Mechanism Studies

Multiflorin A is a key bioactive purgative component of traditional herbal medicines like Pruni semen and Rosae fructus . The documented presence of two distinct chemotypes of Rosa multiflora, one containing Multiflorin A (Type I) and one lacking it (Type II) , creates a critical need for authenticated botanical material. Therefore, Multiflorin A serves as an essential reference standard for ensuring the quality, efficacy, and chemotype verification of these herbal products, directly linking chemical identity to the expected purgative activity.

Application
Selection Property
Validation Focus
Intestinal glucose transport inhibition studies
Acetylated glycoside (Multiflorin A) identity
In vivo glucose absorption endpoint
Aromatase pathway inhibition research
Aromatase selectivity vs. NF-κB/NO pathways
Aromatase enzyme assay context
Rosa multiflora extract standardization
Chemotype biomarker (Multiflorin A) presence
HPLC-based botanical authentication
Intestinal laxation mechanism research
SGLT-1 mediated osmotic action
Intestinal permeability and water secretion endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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